6-Chloro-N-(4-chlorophenyl)pyrazine-2-carboxamide
Overview
Description
6-Chloro-N-(4-chlorophenyl)pyrazine-2-carboxamide is a chemical compound that belongs to the class of pyrazine carboxamides. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly in the development of antitubercular agents. The presence of chlorine atoms in both the pyrazine and phenyl rings enhances its biological activity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-N-(4-chlorophenyl)pyrazine-2-carboxamide typically involves the reaction of pyrazine-2-carboxylic acid with thionyl chloride to form pyrazine-2-carbonyl chloride. This intermediate is then reacted with 4-chloroaniline to yield the desired product. The reaction conditions generally include the use of a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up by optimizing the reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the process. Additionally, alternative methods such as the Yamaguchi reaction, which involves the use of 2,4,6-trichlorobenzoyl chloride and 4-dimethylaminopyridine, can be employed to synthesize pyrazine-2-carboxamides with high yields .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-N-(4-chlorophenyl)pyrazine-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield pyrazine-2-carboxylic acid and 4-chloroaniline.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) and alkyl halides can be used for substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH) can be used for hydrolysis.
Major Products Formed
Substitution: Formation of various substituted pyrazine-2-carboxamides.
Oxidation: Formation of pyrazine N-oxides.
Reduction: Formation of corresponding amines.
Hydrolysis: Formation of pyrazine-2-carboxylic acid and 4-chloroaniline.
Scientific Research Applications
6-Chloro-N-(4-chlorophenyl)pyrazine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antitubercular agent due to its activity against Mycobacterium tuberculosis.
Biological Research: The compound is used in studies to understand the structure-activity relationship of pyrazine derivatives.
Industrial Applications: It can be used as an intermediate in the synthesis of other biologically active compounds.
Mechanism of Action
The mechanism of action of 6-Chloro-N-(4-chlorophenyl)pyrazine-2-carboxamide involves its interaction with specific molecular targets in Mycobacterium tuberculosis. The compound inhibits the synthesis of mycolic acids, which are essential components of the bacterial cell wall. This inhibition disrupts the integrity of the cell wall, leading to the death of the bacteria . The exact molecular pathways and targets are still under investigation, but it is believed that the compound interferes with enzymes involved in fatty acid synthesis.
Comparison with Similar Compounds
Similar Compounds
Pyrazinamide: A first-line antitubercular drug with a similar pyrazine core structure.
N-(4-fluorobenzyl)pyrazine-2-carboxamide: Another pyrazine derivative with antitubercular activity.
N-(2-ethylhexyl)pyrazine-2-carboxamide: Known for its activity against Mycobacterium tuberculosis.
Uniqueness
6-Chloro-N-(4-chlorophenyl)pyrazine-2-carboxamide is unique due to the presence of chlorine atoms in both the pyrazine and phenyl rings, which enhances its biological activity and stability. This compound has shown promising results in preliminary studies, making it a potential candidate for further development as an antitubercular agent.
Properties
IUPAC Name |
6-chloro-N-(4-chlorophenyl)pyrazine-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2N3O/c12-7-1-3-8(4-2-7)15-11(17)9-5-14-6-10(13)16-9/h1-6H,(H,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXCSJZCFAYKSBS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CN=CC(=N2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.